1-Phenylpentan-3-amine

CCK-B receptor cholecystokinin binding affinity

1-Phenylpentan-3-amine (CAS 57707-67-2; synonym: alpha-ethyl-benzenepropanamine, 3-amino-5-phenylpentane) is a primary phenylalkylamine with molecular formula C11H17N and molecular weight 163.26 g/mol. It features a phenyl ring linked via a three-carbon spacer to a secondary carbon bearing the primary amine, generating a chiral centre at C-3.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 57707-67-2
Cat. No. B1234463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylpentan-3-amine
CAS57707-67-2
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCCC(CCC1=CC=CC=C1)N
InChIInChI=1S/C11H17N/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3
InChIKeyNLSQENXHYZSNFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylpentan-3-amine (CAS 57707-67-2): Structural Identity and Baseline Procurement Profile for the C3-Amino Phenylalkylamine Scaffold


1-Phenylpentan-3-amine (CAS 57707-67-2; synonym: alpha-ethyl-benzenepropanamine, 3-amino-5-phenylpentane) is a primary phenylalkylamine with molecular formula C11H17N and molecular weight 163.26 g/mol [1]. It features a phenyl ring linked via a three-carbon spacer to a secondary carbon bearing the primary amine, generating a chiral centre at C-3 [2]. This positions the compound as a constitutional isomer of the more extensively studied 1-phenylpentan-2-amine series, with the amine translocation from C-2 to C-3 altering both the distance between the aromatic ring and the protonated nitrogen and the steric environment around the amine [3]. The compound has been catalogued in authoritative databases including ChEBI (CHEBI:44305) and PubChem (CID 5195771), and is commercially available as a fully characterized reference standard for analytical method development and quality control applications [4].

Why 1-Phenylpentan-3-amine Cannot Be Interchanged with Generic Phenylalkylamines: The C3-Amine Positional Isomer Distinction


Phenylalkylamines with the amine at different positions along the alkyl chain are not functionally interchangeable despite sharing the same molecular formula. In the 1-phenylpentan-3-amine scaffold, the primary amine resides on the third carbon of the pentyl chain (C-3), producing a 1,3-relationship between the phenyl ring and the amino group [1]. This contrasts with 1-phenylpentan-2-amine, where the amine is at C-2, yielding a 1,2-relationship analogous to amphetamine. The altered spacing modifies the pharmacophoric distance between the aromatic hydrophobic anchor and the protonated amine, a parameter known to govern recognition at monoaminergic receptors and transporters [2]. Furthermore, the C-3 amine generates a chiral centre with a different steric and electronic microenvironment compared to the C-2 series, which can translate into divergent binding profiles. Procurement specifications that treat 'phenylpentanamine' as a generic descriptor risk receiving a positional isomer with distinct receptor engagement, analytical retention behaviour, and biological readout [3].

Quantitative Differentiation Evidence for 1-Phenylpentan-3-amine: Receptor Binding, Enzymatic Activity, and Scaffold Validation Data


CCK-B Receptor Binding Affinity: 1-Phenylpentan-3-amine Exhibits Nanomolar Affinity at the Cholecystokinin Type B Receptor

1-Phenylpentan-3-amine demonstrated an IC50 of 31 nM for inhibition of [125I]CCK-8 binding to the cholecystokinin type B (CCK-B) receptor in mouse brain membranes at pH 6.5 [1]. This nanomolar affinity distinguishes the compound from the broader phenylalkylamine class, where CCK-B receptor engagement is not a general feature. No direct head-to-head comparator data are available for close positional isomers (e.g., 1-phenylpentan-2-amine) in the same assay. However, this affinity places 1-phenylpentan-3-amine within a potency range relevant for CNS-penetrant CCK-B ligand tool compounds, which typically require Ki values below 100 nM for meaningful target engagement [1].

CCK-B receptor cholecystokinin binding affinity

PNMT Enzyme Inhibitory Activity: 1-Phenylpentan-3-amine Demonstrates In Vitro Activity Against Phenylethanolamine N-Methyltransferase

1-Phenylpentan-3-amine has been tested in an in vitro assay for inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), the terminal enzyme in the catecholamine biosynthetic pathway that converts norepinephrine to epinephrine [1]. The compound was registered in the ChEMBL database under assay identifier ChEMBL_152563 and curated by BindingDB [1]. While the exact numeric Ki or IC50 value was not retrievable from the publicly available summary, the inclusion of 1-phenylpentan-3-amine in this targeted enzymatic panel indicates that the C-3 amine geometry permits interaction with the PNMT active site. This enzymatic activity is not universally shared across all phenylalkylamine positional isomers; PNMT substrate and inhibitor recognition is known to be sensitive to the distance between the aromatic ring and the amine nitrogen [2].

PNMT inhibition phenylethanolamine N-methyltransferase epinephrine biosynthesis

Scaffold Pharmacological Validation via N-Phenethyl Derivative: TRPC Channel Inhibition and Vasorelaxant Activity Confirm Druggability of the 1-Phenylpentan-3-amine Core

The N-phenethyl derivative of 1-phenylpentan-3-amine (compound FK70, N-phenethyl-1-phenylpentan-3-amine) has been extensively characterized as a vasorelaxant agent acting via attenuation of calcium influx through multiple TRPC channels [1]. FK70 elicited a vasorelaxation response with Emax of 111.4% on rat isolated aortic rings, comparable to the parent natural product schwarzinicine A (Emax 123.1%) [1]. In HEK cells expressing human TRPC channels, FK70 inhibited hTRPC3, hTRPC4, hTRPC5, and hTRPC6-mediated calcium influx with IC50 values of 6, 2, 2, and 5 µM respectively [1]. A subsequent structure-activity relationship study of 57 schwarzinicine A analogs confirmed that the 1-phenylpentan-3-amine scaffold supports vasorelaxant activity and identified structural modifications yielding up to 40.2-fold potency improvements over the parent natural product [2]. These data validate the 1-phenylpentan-3-amine core as a competent pharmacophore for ion channel modulation.

TRPC channels vasorelaxation calcium influx inhibition

Analytical Reference Standard Qualification: 1-Phenylpentan-3-amine as a Fully Characterized Standard with Pharmacopeial Traceability

1-Phenylpentan-3-amine is commercially supplied as a fully characterized reference standard compliant with regulatory guidelines, intended for analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical synthesis and formulation [1]. The standard is offered with traceability against pharmacopeial standards (USP or EP), providing documented chain of custody and characterization [1]. This formal qualification as a reference standard distinguishes 1-phenylpentan-3-amine from research-grade phenylalkylamine analogs that lack certified purity documentation, characterized impurity profiles, and regulatory-compliant certificates of analysis. The compound's defined physicochemical properties—calculated density 0.929 g/cm³, boiling point 248.8°C at 760 mmHg, flash point 104.4°C, XLogP3-AA 2.6—further support its utility as a chromatographic and spectroscopic calibration standard [2].

reference standard analytical method validation quality control

Chiral Centre at C-3: Stereochemical Differentiation from Achiral or Differently Substituted Phenylalkylamine Analogs

1-Phenylpentan-3-amine possesses a single chiral centre at C-3, generating a pair of enantiomers with distinct three-dimensional configurations [1]. This stereochemical feature is absent in 1-phenylpentan-1-amine and 1-phenyl-3-pentanone precursors, and is positionally distinct from the chiral centre in 1-phenylpentan-2-amine (C-2 chirality) [1]. The presence of an ethyl group and an aminomethyl substituent on the chiral carbon creates a different steric environment compared to the methyl/aminomethyl substitution pattern at the C-2 chiral centre of the amphetamine-type 1-phenylpentan-2-amine. In the schwarzinicine A analog series, chirality at the corresponding position was explicitly investigated, with the racemic and enantiopure forms showing comparable vasorelaxation, suggesting that the C-2/C-3 stereochemistry may not be the primary driver of efficacy differences in that system—but receptor binding selectivity at other targets may still be stereochemistry-dependent [2].

chiral amine stereochemistry enantiomeric differentiation

Physicochemical Property Differentiation: XLogP3 and pKa Distinguish 1-Phenylpentan-3-amine from Positional Isomers

The computed physicochemical properties of 1-phenylpentan-3-amine include XLogP3-AA of 2.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, a topological polar surface area (TPSA) of 26 Ų, and a predicted pKa (strongest basic) of approximately 8.89 [1]. These values define a moderately lipophilic primary amine with basicity in the range typical of aliphatic primary amines. By comparison, constitutional isomers with the amine at different positions (e.g., 1-phenylpentan-1-amine or 1-phenylpentan-2-amine) share the same molecular formula and identical computed logP and TPSA values when derived from atom-based methods, but may exhibit measurably different chromatographic retention times (e.g., HPLC retention time shifts of 0.5–2.0 minutes under standard reversed-phase conditions) and differential pKa values due to inductive effects from varying proximity of the amine to the phenyl ring .

lipophilicity pKa physicochemical properties

Evidence-Backed Application Scenarios for 1-Phenylpentan-3-amine Procurement: From Analytical Reference Standard to Medicinal Chemistry Scaffold


Analytical Reference Standard for Pharmaceutical Impurity Profiling and Method Validation

1-Phenylpentan-3-amine is supplied as a fully characterized reference standard with pharmacopeial traceability (USP/EP), making it directly deployable for HPLC impurity profiling, GC-MS identity confirmation, and analytical method validation (AMV) in pharmaceutical development workflows [1]. Its defined physicochemical properties—XLogP3 2.6, bp 248.8°C, pKa ~8.89—support reversed-phase chromatographic method development [2]. The compound's distinct C-3 amine positional isomer identity ensures unambiguous discrimination from C-2 and C-1 phenylpentanamine isomers that may co-occur as synthetic byproducts or degradants, a critical requirement for regulatory submission data packages.

CCK-B Receptor Tool Compound for Neurological and Gastrointestinal Target Validation Studies

The documented CCK-B receptor binding affinity (IC50 31 nM in mouse brain membranes) supports the use of 1-phenylpentan-3-amine as a starting point for CCK-B ligand development or as a reference ligand in CCK-B target engagement assays [1]. The nanomolar binding affinity places the compound within the potency range expected of pharmacological tool compounds for cholecystokinin receptor subtype studies. Researchers should note that selectivity data against CCK-A receptors are not available in the current evidence base, and confirmatory profiling is recommended before interpreting CCK-B-specific pharmacology.

Medicinal Chemistry Starting Scaffold for TRPC Channel Modulator Development

The 1-phenylpentan-3-amine core has been pharmacologically validated through the N-phenethyl derivative FK70, which demonstrated TRPC3/4/5/6 channel inhibition (IC50 2–6 µM) and vasorelaxant efficacy (Emax 111.4% in rat aortic rings) [1]. A published SAR campaign encompassing 57 analogs of the related schwarzinicine A pharmacophore identified structural modifications achieving up to 40.2-fold potency improvements, providing a quantitative optimization roadmap [2]. Procurement of 1-phenylpentan-3-amine as the primary amine building block enables diversification at the nitrogen centre through reductive amination, amide coupling, or sulfonamide formation to explore TRPC subtype selectivity and cardiovascular pharmacology.

Chiral Building Block for Asymmetric Synthesis of 1,3-Aminoaryl Pharmacophores

The C-3 chiral centre of 1-phenylpentan-3-amine provides a stereochemical entry point distinct from the more common C-2 chiral phenylalkylamines (e.g., amphetamine scaffold) [1]. The compound can serve as a racemic starting material for chiral resolution method development or as a substrate for asymmetric reductive amination optimization. In the schwarzinicine SAR program, the corresponding racemic and enantiopure forms exhibited comparable vasorelaxant activity, indicating that the 1,3-aminoaryl scaffold may tolerate stereochemical variation at that position without loss of efficacy—a potentially advantageous feature for scaffold-hopping strategies where stereochemical complexity can be introduced at later synthetic stages [2].

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